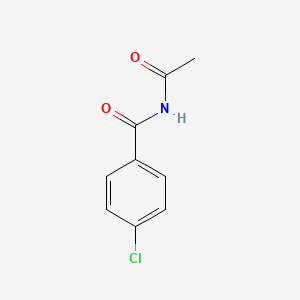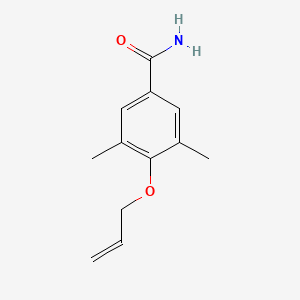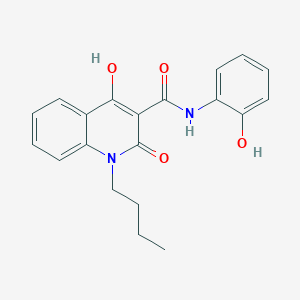
(25S)-5-beta-spirostan-3-beta-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(25S)-5-beta-spirostan-3-beta-ol is a naturally occurring steroidal sapogenin. It is a type of spirostanol, which is a class of compounds known for their unique spiroketal structure. This compound is often found in plants, particularly those belonging to the Liliaceae family. It has garnered significant interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5-beta-spirostan-3-beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of reduction and cyclization reactions to form the spirostanol structure. The reaction conditions often involve the use of strong oxidizing agents such as chromium trioxide or potassium permanganate, followed by reduction with reagents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often relies on the extraction and purification from plant sources, particularly from species like Dioscorea (yam) which are rich in diosgenin. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate the desired compound. The industrial methods are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions
(25S)-5-beta-spirostan-3-beta-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted spirostanols, each with potential biological activities.
科学研究应用
(25S)-5-beta-spirostan-3-beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying spiroketal chemistry.
Biology: It is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the production of steroidal drugs and as a raw material in the synthesis of various bioactive compounds.
作用机制
The mechanism of action of (25S)-5-beta-spirostan-3-beta-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Diosgenin: A precursor to (25S)-5-beta-spirostan-3-beta-ol, known for its use in the synthesis of steroidal drugs.
Sarsasapogenin: Another spirostanol with similar biological activities.
Yamogenin: A related compound with a similar structure and biological properties.
Uniqueness
This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
属性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
(1R,2S,4S,5'R,6R,7S,8R,9R,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
InChI 键 |
GMBQZIIUCVWOCD-WYYPCIAFSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)




![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)


![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)
